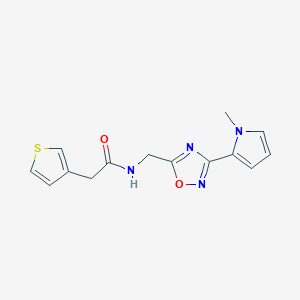

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide

Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 1-methylpyrrole moiety and at the 5-position with a methyl-linked acetamide group bearing a thiophen-3-yl substituent. The 1,2,4-oxadiazole scaffold is known for metabolic stability and bioisosteric properties, while the thiophene and methylpyrrole groups contribute to π-π stacking and hydrophobic interactions in biological systems.

Properties

IUPAC Name |

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-18-5-2-3-11(18)14-16-13(20-17-14)8-15-12(19)7-10-4-6-21-9-10/h2-6,9H,7-8H2,1H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFHYXCZQFKXFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide involves multi-step reactions starting from readily available precursors. A common synthetic route includes the formation of the oxadiazole ring via cyclization reactions and subsequent introduction of the pyrrole and thiophene moieties under specific conditions. Typically, the synthesis begins with the preparation of 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole, followed by its alkylation to introduce the thiophene-acetamide functionality.

Industrial Production Methods: On an industrial scale, production might involve streamlined processes to enhance yield and purity. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Techniques like continuous flow chemistry could be employed to scale up the synthesis, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxides.

Reduction: Reduction reactions, often involving reducing agents like lithium aluminum hydride or sodium borohydride, can yield various reduced derivatives.

Substitution

Common Reagents and Conditions: The common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions typically proceed under controlled temperatures and, in some cases, inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products from these reactions vary based on the reagents and conditions. For instance, oxidation may yield sulfoxides or sulfones, while reduction could result in alcohols or amines. Substitution reactions lead to a wide array of functionalized derivatives, expanding the compound's potential utility in different applications.

Scientific Research Applications

Medicinal Chemistry

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide has been investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown to inhibit the growth of various cancer cell lines effectively . Studies have reported that similar compounds display percent growth inhibitions (PGIs) against multiple cancer types, suggesting potential applications in cancer therapy .

- Antimicrobial Properties : The compound's structure suggests it may possess antimicrobial activity. Preliminary studies have indicated that derivatives with similar frameworks exhibit effective inhibition against gram-positive and gram-negative bacteria . The presence of the thiophene group may enhance its lipophilicity, improving cell membrane penetration and bioavailability.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in critical biological pathways. For example, compounds with similar structures have been identified as ATP-competitive inhibitors for fibroblast growth factor receptors (FGFR), which are crucial in cellular signaling related to proliferation and differentiation .

Structure Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole or thiophene rings can significantly affect biological activity. Researchers are actively exploring these relationships to develop more potent derivatives .

Case Studies and Experimental Data

Several studies have documented the synthesis and evaluation of compounds related to this compound:

Mechanism of Action

The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways include binding to active sites, inhibiting or activating enzymatic functions, or interfering with signaling pathways. These interactions are mediated by the compound's ability to form stable complexes with its targets, thereby altering their biological activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s 3-(1-methylpyrrole) and thiophen-3-yl groups distinguish it from analogs with phenyl, pyridyl, or chlorophenyl substituents. Thiophene’s electron-rich nature may enhance binding to aromatic residues in biological targets compared to phenyl or chlorophenyl groups .

- Isomerism : NMR data from analogs (e.g., 4:1 or 2:1 isomer ratios) suggests conformational flexibility in the acetamide side chain, likely due to restricted rotation around the N–C bond. The target compound may exhibit similar behavior .

- Synthetic Routes : Most analogs are synthesized via nucleophilic substitution or coupling reactions using triethylamine as a base, followed by silica chromatography. The target compound likely follows similar protocols .

Physicochemical Properties

- Melting Points : Bulky substituents (e.g., 4-chlorophenyl in 11i) correlate with higher melting points (>130°C), while smaller groups (e.g., p-tolyl in 12a) result in lower melting points (~78°C). The target’s methylpyrrole and thiophene substituents may yield a moderate melting point (100–120°C), similar to 11h (108.3–109.5°C) .

- Purity : All analogs in and achieve >99% HPLC purity, suggesting robust synthetic methods applicable to the target compound .

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide is a compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, including the pyrrole and oxadiazole moieties, contribute to its diverse pharmacological properties. This article explores the biological activity of this compound through various studies and findings.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, primarily focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In a study evaluating various substituted oxadiazoles, it was found that certain derivatives demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Oxadiazole Derivative A | 7.8 | Staphylococcus aureus |

| Oxadiazole Derivative B | 15.6 | Escherichia coli |

These results highlight the potential of oxadiazole derivatives in developing new antimicrobial agents .

Anti-inflammatory Properties

In vitro studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This mechanism is crucial for treating conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in therapeutic applications .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 10 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15 | Caspase activation |

These findings indicate that the compound could serve as a lead structure for developing new anticancer therapies .

Case Studies

Several case studies have been documented regarding the biological activities of similar compounds:

- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their antibacterial efficacy. The results showed significant improvements in activity compared to standard antibiotics like Oxytetracycline .

- Oxadiazole Derivatives : Research on various oxadiazole derivatives indicated broad-spectrum antimicrobial activity, with some compounds exhibiting MIC values significantly lower than established drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.